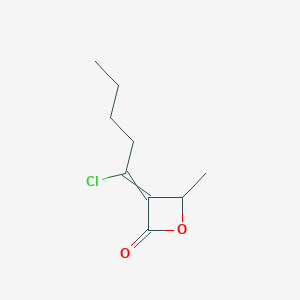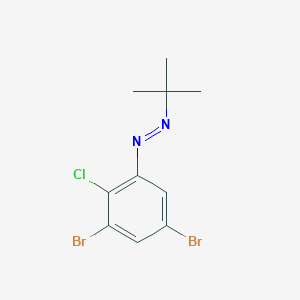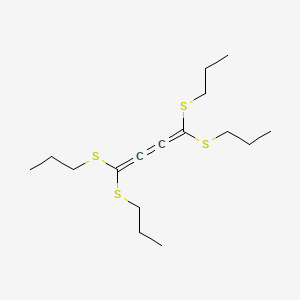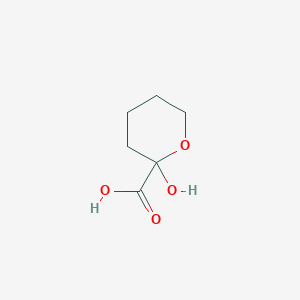
3-Hydroxy-4-(4-nitrophenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(4-nitrophenoxy)butanenitrile is an organic compound characterized by the presence of a hydroxyl group, a nitrile group, and a nitrophenoxy group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-nitrophenoxy)butanenitrile typically involves the reaction of 4-nitrophenol with 3-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the carbon atom bearing the chlorine atom in 3-chlorobutanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(4-nitrophenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Sodium cyanide or potassium cyanide in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of 3-oxo-4-(4-nitrophenoxy)butanenitrile.
Reduction: Formation of 3-hydroxy-4-(4-aminophenoxy)butanenitrile.
Substitution: Formation of various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-(4-nitrophenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(4-nitrophenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-(4-aminophenoxy)butanenitrile
- 3-Hydroxy-4-(4-methylphenoxy)butanenitrile
- 3-Hydroxy-4-(4-chlorophenoxy)butanenitrile
Uniqueness
3-Hydroxy-4-(4-nitrophenoxy)butanenitrile is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
627536-65-6 |
|---|---|
Formule moléculaire |
C10H10N2O4 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
3-hydroxy-4-(4-nitrophenoxy)butanenitrile |
InChI |
InChI=1S/C10H10N2O4/c11-6-5-9(13)7-16-10-3-1-8(2-4-10)12(14)15/h1-4,9,13H,5,7H2 |
Clé InChI |
NHLBIXWBKJHIPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl({6-[(prop-2-en-1-yl)oxy]hexyl}oxy)silane](/img/structure/B14211342.png)
![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)

![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)



![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)



![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)

